1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carboxylic acid ethyl ester
CAS No.: 55234-61-2
Cat. No.: VC3936406
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 55234-61-2 |
---|---|
Molecular Formula | C11H10N2O3 |
Molecular Weight | 218.21 g/mol |
IUPAC Name | ethyl 2-oxo-1H-1,5-naphthyridine-3-carboxylate |
Standard InChI | InChI=1S/C11H10N2O3/c1-2-16-11(15)7-6-9-8(13-10(7)14)4-3-5-12-9/h3-6H,2H2,1H3,(H,13,14) |
Standard InChI Key | CXRRYKUTLOEQDD-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC2=C(C=CC=N2)NC1=O |
Canonical SMILES | CCOC(=O)C1=CC2=C(C=CC=N2)NC1=O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound has the molecular formula C₁₁H₁₀N₂O₃, a molecular weight of 218.21 g/mol, and a purity of 95% as reported by commercial suppliers . Its IUPAC name reflects the ethyl ester substitution at position 3, the ketone group at position 2, and the 1,5-fused pyridine rings (Figure 1).
Figure 1: Structural representation of 1,2-dihydro-2-oxo-1,5-naphthyridine-3-carboxylic acid ethyl ester .
Physicochemical Properties
Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Melting Point | Not reported | |
Solubility | Likely polar aprotic solvents (e.g., DMSO, DMF) | Inferred |
Stability | Stable under dry, room-temperature storage |
The absence of a reported melting point suggests that the compound may exist as an amorphous solid or require specialized crystallization conditions .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocol for the 1,5-naphthyridine isomer is detailed in the available literature, analogous methods for 1,8-naphthyridine derivatives provide insight into potential pathways. For example, 1,8-naphthyridine esters are typically synthesized via:
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Condensation reactions between aminopyridinecarboxaldehydes and active methylene compounds (e.g., diethyl malonate) .
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Cyclization strategies using malonic acid derivatives under acidic or basic conditions .
A hypothetical route for the 1,5-isomer could involve:
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Starting with a suitably substituted 3-aminopyridine-2-carboxaldehyde.
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Reacting with diethyl malonate in the presence of a catalyst like piperidine.
Industrial Production
Synchem GmbH offers this compound on a synthesis-on-demand basis, indicating small-scale production capabilities . No large-scale manufacturing data are publicly available, likely due to niche research applications.
Applications and Biological Activity
Material Science Applications
Naphthyridine derivatives are investigated for:
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Coordination chemistry: As ligands for transition metals in catalytic systems.
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Organic electronics: Due to π-conjugated systems, though the 1,5-isomer’s planarity may differ from 1,8-analogs .
Future Research Directions
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Synthetic Optimization: Develop regioselective methods to access 1,5-naphthyridines efficiently.
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Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activities.
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Computational Studies: Model electronic properties to predict reactivity and ligand potential.
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